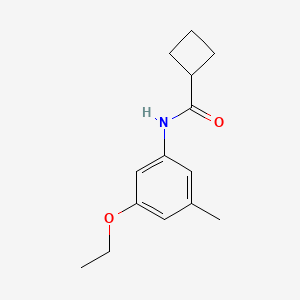

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide

Description

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide is a cyclobutanecarboxamide derivative featuring a 3-ethoxy-5-methylphenyl substituent. Cyclobutanecarboxamides are notable in medicinal chemistry for their conformational rigidity, which can enhance target binding selectivity and metabolic stability.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-(3-ethoxy-5-methylphenyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C14H19NO2/c1-3-17-13-8-10(2)7-12(9-13)15-14(16)11-5-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |

InChI Key |

MOVUCELUCZDKJH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)NC(=O)C2CCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-ethoxy-5-methylphenylamine with cyclobutanecarboxylic acid chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Fluorinated Cyclobutanecarboxamides (PF-03654746 and PF-03654764)

- Key Substituents :

- PF-03654746: 3-fluoro-4-(pyrrolidinylmethyl)phenyl, trans-3-fluoro-cyclobutane.

- PF-03654764: Similar to PF-03654746 but with an additional 2-methylpropyl group.

- Properties: Fluorination enhances electronegativity and metabolic stability.

SAR110894

N-(1-Naphthyl)-cyclobutanecarboxamide

- Key Substituents : 1-naphthyl group.

- Identified in environmental screening programs, suggesting environmental persistence or bioaccumulation .

N-((3-Chloropyrazin-2-yl)methyl)-3-methylenecyclobutanecarboxamide

- Key Substituents : 3-chloropyrazinylmethyl, methylenecyclobutane.

- Methylenecyclobutane may increase ring strain, influencing reactivity or metabolic pathways.

- Research Context : Listed in supplier databases, though biological data are unavailable .

Comparative Data Table

Substituent Effects Analysis

- Electron-Withdrawing Groups (e.g., Fluorine) : Enhance binding affinity via dipole interactions and improve metabolic stability (e.g., PF-series compounds) .

- Heteroaromatic Substituents (e.g., Chloropyrazine) : May enhance target selectivity through unique π-π or halogen bonding interactions .

- Ethoxy/Methyl Groups : Provide moderate steric hindrance and lipophilicity, balancing solubility and bioavailability.

Biological Activity

N-(3-Ethoxy-5-methylphenyl)cyclobutanecarboxamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 219.28 g/mol. Its structure consists of a cyclobutane ring linked to a carboxamide group and a substituted phenyl group with ethoxy and methyl substituents. The presence of these groups is believed to influence its biological activity significantly.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological targets, such as enzymes and receptors. Interaction studies have suggested that the compound could exhibit binding affinity toward various targets, which can be explored through techniques such as:

- Molecular Docking Simulations : To predict how the compound binds to its target sites.

- Surface Plasmon Resonance : To measure the binding interactions in real-time.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

- Anti-inflammatory Potential : The compound's structure suggests it may modulate inflammatory pathways, potentially beneficial in treating neuroinflammatory conditions.

Comparative Studies

A comparative analysis with structurally related compounds highlights the unique aspects of this compound. The following table summarizes key differences in structure and potential biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Acetylphenyl)cyclobutanecarboxamide | Acetyl group instead of ethoxy | Different biological activity due to acetyl substitution |

| N-(4-Methoxyphenyl)cyclobutanecarboxamide | Methoxy group at para position | Variation in electronic properties affecting reactivity |

| N-(2-Methylphenyl)cyclobutanecarboxamide | Methyl group at ortho position | Different steric hindrance impacting binding affinity |

Case Studies and Research Findings

- Antitumor Activity : A study involving cyclobutane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the phenyl substituents can enhance efficacy against tumors. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against breast cancer cell lines .

- Neuroinflammation : Research has indicated that compounds with similar structures can influence microglial activation states, promoting anti-inflammatory M2 phenotypes while inhibiting pro-inflammatory M1 states. This duality is crucial for developing therapeutics aimed at neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.